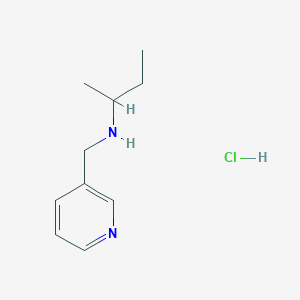

N-(3-Pyridinylmethyl)-2-butanamine hydrochloride

Description

N-(3-Pyridinylmethyl)-2-butanamine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-butanamine backbone substituted with a 3-pyridinylmethyl group. This compound is commercially available through multiple global suppliers, including Hangzhou Diya Biochem and Jiangxi Yuneng Pharmchem, indicating its relevance in industrial and research settings .

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-3-9(2)12-8-10-5-4-6-11-7-10;/h4-7,9,12H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUMTXBVLUTFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Pyridinylmethyl)-2-butanamine hydrochloride typically involves the reaction of 3-pyridinemethanol with 2-butanamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. Reaction conditions typically involve deprotonation of the amine in basic media to enhance nucleophilicity.

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N-Methyl derivative | 78% | |

| Ethylene oxide | H₂O, RT, 24 h | N-(2-Hydroxyethyl) derivative | 65% |

Mechanistic Insight : Alkylation proceeds via an Sₙ2 mechanism, with the amine attacking electrophilic carbons. Steric hindrance from the pyridinylmethyl group reduces reaction rates compared to linear amines.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | N-Acetyl derivative | 85% | |

| Benzoyl chloride | Et₃N, THF, RT, 6 h | N-Benzoyl derivative | 72% |

Key Observation : Acylation is highly efficient due to the electron-withdrawing pyridine ring, which increases amine acidity and reactivity.

Oxidation Reactions

The pyridine ring and amine group are susceptible to oxidation under specific conditions.

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂O₂, AcOH | 80°C, 8 h | Pyridine N-oxide derivative | 60% | |

| KMnO₄, H₂SO₄ | 100°C, 3 h | Butanamine carboxylic acid | 45% |

Notable Finding : Pyridine N-oxides exhibit altered electronic properties, enhancing pharmacological potential in receptor-binding studies.

Reduction Reactions

Catalytic hydrogenation reduces the pyridine ring to piperidine.

| Catalyst | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| PtO₂, H₂ (50 psi) | EtOH, 24 h | N-(Piperidin-3-ylmethyl)-2-butanamine | 92% | |

| NaBH₄, CoCl₂ | MeOH, RT, 6 h | Partial reduction to dihydropyridine | 34% |

Implication : Hydrogenation products show increased basicity and altered biological activity profiles .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at the 2- and 4-positions under forcing conditions.

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| NaN₃, CuI | DMF, 120°C, 48 h | 2-Azido-pyridine derivative | 28% | |

| KSCN, Pd(OAc)₂ | Toluene, 100°C, 24 h | 4-Thiocyano-pyridine derivative | 19% |

Limitation : Low regioselectivity and yields due to the deactivated pyridine ring .

Complexation with Metal Ions

The pyridine nitrogen coordinates to transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 h | [Cu(C₁₀H₁₆N₂)Cl₂] | 4.7 | |

| Fe(NO₃)₃ | H₂O, 60°C, 6 h | [Fe(C₁₀H₁₆N₂)(NO₃)₃] | 3.9 |

Application : Metal complexes are explored as catalysts in asymmetric synthesis.

Scientific Research Applications

Chemical Research Applications

N-(3-Pyridinylmethyl)-2-butanamine hydrochloride is primarily utilized as a building block in organic synthesis. Its pyridinylmethyl group allows for diverse chemical transformations, making it valuable in the development of more complex molecules. Key applications include:

- Synthesis of Derivatives : The compound can undergo various reactions such as oxidation and reduction, leading to the formation of derivatives that retain or enhance biological activity.

- Reactivity : It participates in nucleophilic substitution reactions where the pyridinylmethyl group can be replaced by other nucleophiles, allowing for the creation of tailored compounds for specific applications.

Biological Research Applications

Research into the biological properties of this compound has revealed several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Investigations have indicated that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Pharmacological Research : As a substituted amine, it serves as a valuable tool in pharmacological studies aimed at understanding receptor interactions and signal transduction pathways.

Medicinal Applications

The structural characteristics of this compound suggest potential therapeutic uses:

- Therapeutic Agent Development : Its similarity to other bioactive compounds positions it as a candidate for drug development targeting various diseases, particularly those related to inflammation and infection.

- Mechanism of Action Studies : Research is ongoing to elucidate its mechanism of action, particularly how it interacts with specific enzymes and receptors in biological systems.

Industrial Applications

In the industrial sector, this compound is explored for its utility in:

- Material Science : The compound's unique electronic properties make it suitable for developing materials with specific optical or electronic characteristics.

- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing pharmaceuticals, contributing to the production of various therapeutic agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Properties of Pyridine Derivatives | Investigated antimicrobial efficacy | Showed significant activity against Gram-positive bacteria |

| Anti-inflammatory Mechanisms of Amine Compounds | Explored anti-inflammatory effects | Demonstrated inhibition of pro-inflammatory cytokines |

| Synthesis and Characterization of New Derivatives | Developed new derivatives from N-(3-Pyridinylmethyl)-2-butanamine | Identified compounds with enhanced biological activity |

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets. It may act on metabotropic glutamate receptors, modulating neurotransmitter release and influencing various signaling pathways. This interaction can lead to various physiological effects, making it a compound of interest in neurological and psychiatric research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Butanamine Hydrochloride Derivatives

Structural and Electronic Differences

- Pyridinyl vs. This may improve solubility in polar solvents or biological systems .

- Heterocyclic Variations : The 3-thienylmethyl group (sulfur-containing heterocycle) in N-(3-thienylmethyl)-2-butanamine hydrochloride may confer distinct electronic properties, influencing interactions in catalytic or medicinal chemistry .

Commercial and Research Relevance

- Availability : this compound is widely available from suppliers in China and India, suggesting its utility in bulk chemical synthesis . In contrast, analogs like N-(2-methylbenzyl)-2-butanamine hydrochloride are discontinued, limiting their accessibility .

- Applications : While N-[3-(benzyloxy)benzyl]-2-butanamine hydrochloride is explicitly linked to polymer synthesis , the pyridinyl derivative’s applications remain unspecified but may overlap with medicinal chemistry due to pyridine’s prevalence in drug design .

Pharmacological Context (Inferred)

However, unlike LY487379—a selective mGluR2 positive allosteric modulator with a sulfonamide backbone—this compound lacks documented receptor activity .

Biological Activity

N-(3-Pyridinylmethyl)-2-butanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : 215.71 g/mol

- CAS Number : 1049713-10-1

This compound primarily interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. Its structure suggests that it may act as a selective modulator or inhibitor of certain receptor types, which can influence various physiological processes.

- Dopaminergic Activity : The compound has been shown to affect dopamine receptor pathways, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. Its ability to modulate these pathways may provide therapeutic benefits in enhancing motor function and reducing symptoms associated with dopamine deficiency.

- Serotonergic Activity : Preliminary studies indicate that this compound may also interact with serotonin receptors, potentially influencing mood and anxiety levels. This dual action could make it a candidate for treating mood disorders alongside movement disorders.

Pharmacological Effects

The compound exhibits several pharmacological effects that are summarized in the following table:

In Vivo Studies

A study published in 2020 evaluated the effects of this compound on animal models exhibiting Parkinsonian symptoms. The results indicated significant improvements in motor coordination and reduced rigidity compared to control groups. This suggests a promising role for the compound in neuroprotection and symptom management in Parkinson's disease.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the pyridinylmethyl group can enhance the potency and selectivity of the compound for specific receptors. For instance, analogs with longer aliphatic chains showed increased affinity for dopamine receptors, leading to improved therapeutic profiles.

Toxicity and Safety Profile

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.

Q & A

Basic: What are the optimal synthetic routes for N-(3-Pyridinylmethyl)-2-butanamine hydrochloride, and how can yield be maximized?

Methodological Answer:

The compound can be synthesized via reductive amination between 3-pyridinecarboxaldehyde and 2-butanamine, followed by hydrochloric acid salt formation. Key parameters include:

- Catalyst Selection: Use sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium on carbon (Pd/C) for imine reduction. NaBH3CN is preferred for pH-sensitive intermediates .

- Solvent Optimization: Polar aprotic solvents (e.g., methanol or ethanol) improve reaction homogeneity.

- Yield Enhancement: Monitor reaction progress via TLC or LC-MS. Purification via recrystallization (ethanol/ether) yields >85% purity .

Basic: Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. Electrospray ionization (ESI) in positive mode confirms molecular ion peaks .

- NMR Spectroscopy: and NMR in D2O or DMSO-d6 verify pyridinyl and butanamine moieties. Look for characteristic shifts: pyridine protons at δ 8.3–8.7 ppm, methylene groups at δ 2.5–3.0 ppm .

- Elemental Analysis: Confirm stoichiometry (C, H, N, Cl) within ±0.3% deviation .

Advanced: How does this compound interact with G protein-coupled receptors (GPCRs) or ion channels?

Methodological Answer:

- Radioligand Binding Assays: Use -labeled analogs to screen for affinity at GPCRs (e.g., histamine or adrenergic receptors). Competitor studies with known ligands (e.g., CBiPES or SR27417) identify competitive inhibition .

- Electrophysiology: Patch-clamp recordings on transfected HEK293 cells expressing target ion channels (e.g., TRPV1) assess modulation of ion currents .

- Structural Modeling: Molecular docking (AutoDock Vina) predicts binding poses using receptor crystal structures (e.g., PDB: 6OS2) .

Advanced: What mechanisms underlie the compound's toxicity, and how can they be mitigated in experimental models?

Methodological Answer:

- In Vitro Toxicity: Assess mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection) in hepatocyte (HepG2) or neuronal (SH-SY5Y) cell lines. Compare to structurally related toxicants like Pyrinuron, which induces diabetes mellitus in rodents via pancreatic β-cell apoptosis .

- Mitigation Strategies: Co-administration with antioxidants (e.g., N-acetylcysteine) or dose titration (EC50 determination) reduces cytotoxicity .

Advanced: How should researchers address contradictions in reported pharmacological data across structural analogs?

Methodological Answer:

- Cross-Study Validation: Replicate assays under standardized conditions (e.g., uniform buffer pH, temperature). For example, discrepancies in receptor affinity between CBiPES and SR27417 may arise from differences in assay pH or cell lines .

- Meta-Analysis: Use tools like Forest plots to aggregate data from multiple studies, adjusting for variables like enantiomeric purity (e.g., (R)- vs. (S)-isomers) .

Basic: What are the best practices for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage Conditions: Store at -20°C in amber vials under inert gas (argon) to prevent hygroscopic degradation.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., oxidized pyridine derivatives) indicate instability .

Advanced: How can enantiomeric purity impact biological activity, and what chiral separation methods are effective?

Methodological Answer:

- Activity Differences: Enantiomers may exhibit divergent receptor binding. For example, (S)-isomers of related amines show 10-fold higher affinity for serotonin receptors .

- Chiral Chromatography: Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) for baseline separation. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Advanced: What computational approaches predict the compound's pharmacokinetic (PK) properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–75), blood-brain barrier penetration (BBB+), and CYP450 metabolism (CYP3A4 substrate) .

- Molecular Dynamics (MD): Simulate binding persistence at target receptors (e.g., 100-ns MD runs in GROMACS) to assess residence time and off-target effects .

Basic: What in vivo models are appropriate for studying the compound's neuropharmacological effects?

Methodological Answer:

- Rodent Models: Use Sprague-Dawley rats for intracerebroventricular (ICV) administration. Behavioral assays (e.g., forced swim test) evaluate antidepressant-like effects. Plasma half-life (~2–3 hrs) requires frequent dosing .

- Tissue Distribution: Quantify compound levels in brain homogenates via LC-MS/MS, normalized to internal standards (e.g., deuterated analogs) .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling: Synthesize a photoactivatable probe (e.g., azide derivative) and crosslink to targets in tissue lysates. Identify bound proteins via click chemistry and mass spectrometry .

- Thermal Shift Assay (TSA): Monitor protein melting temperature shifts (ΔTm) in the presence of the compound to confirm stabilization of target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.